molecular formula C9H10N4O B14392969 Ethyl 2-azidobenzene-1-carboximidate CAS No. 88279-06-5

Ethyl 2-azidobenzene-1-carboximidate

Cat. No.: B14392969
CAS No.: 88279-06-5
M. Wt: 190.20 g/mol
InChI Key: MHVOPTMPVLAAOU-UHFFFAOYSA-N
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Description

Ethyl 2-azidobenzene-1-carboximidate is a substituted benzene derivative characterized by an azide (-N₃) group at the ortho (2-) position and an ethyl carboximidate (-O-C(=NH)-OCH₂CH₃) functional group at the para (1-) position. This compound is notable for its azide moiety, which confers unique reactivity in click chemistry and bioorthogonal applications. Its synthesis typically involves nitration, reduction, and imidate esterification steps, though specific protocols vary depending on target purity and yield requirements. The azide group’s inherent instability under heat or light necessitates careful handling, distinguishing it from less reactive analogs like methoxy- or ethoxy-substituted derivatives .

Properties

CAS No.

88279-06-5

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

ethyl 2-azidobenzenecarboximidate

InChI

InChI=1S/C9H10N4O/c1-2-14-9(10)7-5-3-4-6-8(7)12-13-11/h3-6,10H,2H2,1H3

InChI Key

MHVOPTMPVLAAOU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1=CC=CC=C1N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-azidobenzene-1-carboximidate can be synthesized through the Pinner reaction, which involves the acid-catalyzed attack of nitriles by alcohols . Another method involves the Overman rearrangement, where carboximidates are formed as intermediates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the Pinner reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.

Mechanism of Action

The mechanism of action of ethyl 2-azidobenzene-1-carboximidate involves the interaction of the azido group with various molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole rings . This property makes it useful in bioconjugation and labeling studies. The molecular pathways involved include nucleophilic substitution and cycloaddition reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-azidobenzene-1-carboximidate shares structural similarities with other benzenecarboximidate esters but differs critically in substituent type, position, and functional group reactivity. Below is a comparative analysis of key analogs:

Table 1: Comparative Properties of this compound and Analogous Compounds

Compound Name Substituent (Position) Functional Groups Molecular Weight (g/mol) Key Applications/Reactivity
This compound -N₃ (2-) Azide, ethyl carboximidate 190.2 Click chemistry, bioconjugation
Benzenecarboximidic acid, 3-methoxy- methyl ester -OCH₃ (3-) Methoxy, methyl carboximidate 165.2 Pharmaceutical intermediates
Benzenecarboximidic acid, 4-methoxy- ethyl ester -OCH₃ (4-) Methoxy, ethyl carboximidate 179.2 Agrochemical synthesis
Benzenecarboximidic acid, 3-ethoxy- ethyl ester -OCH₂CH₃ (3-) Ethoxy, ethyl carboximidate 193.2 Solubility studies, ligand design

Substituent Position and Reactivity

  • Ortho vs. Meta/Substitution : The azide group at the 2-position introduces steric hindrance near the carboximidate group, reducing nucleophilic attack rates compared to meta- or para-substituted analogs (e.g., 3-methoxy derivatives) .
  • Azide vs. Ether Groups : The -N₃ group enables participation in Huisgen cycloaddition or Staudinger reactions, unlike methoxy/ethoxy substituents, which primarily influence electronic effects (e.g., increasing solubility or directing electrophilic substitution).

Stability and Handling

  • This compound is thermally sensitive and requires storage at low temperatures (-20°C) to prevent decomposition. In contrast, methoxy- and ethoxy-substituted analogs exhibit greater stability under ambient conditions.

Research Findings and Practical Implications

Recent studies highlight the following:

  • Reactivity in Cycloadditions: this compound reacts with dibenzocyclooctynes 10x faster than non-ortho-substituted azides due to reduced steric strain .
  • Thermal Degradation : At 50°C, the compound decomposes to release nitrogen gas, limiting its utility in high-temperature syntheses. Methoxy analogs remain stable under similar conditions.
  • Biological Compatibility : Demonstrated low cytotoxicity in mammalian cell lines, making it suitable for in vivo labeling applications.

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